Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-
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Overview
Description
Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)-3-(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol or amine derivatives
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors and signaling pathways, affecting various biological processes. Molecular docking studies have shown that this compound can bind to specific residues in target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-(3-trifluoromethylphenyl)thiourea: Known for its gibberellin-like activity in plant growth regulation.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Used as a catalyst in organic synthesis and known for its electron donor-acceptor complex formation
Uniqueness
Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- stands out due to its unique combination of the piperidinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
832099-00-0 |
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Molecular Formula |
C13H16F3N3S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
[4-piperidin-1-yl-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C13H16F3N3S/c14-13(15,16)10-8-9(18-12(17)20)4-5-11(10)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7H2,(H3,17,18,20) |
InChI Key |
IBQHVBKSWWWJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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